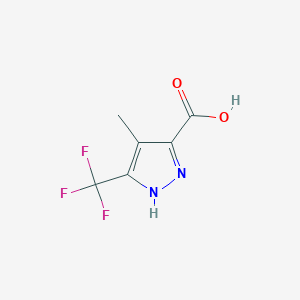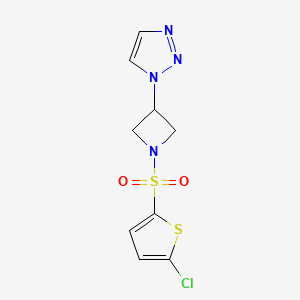
2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide
Overview
Description
“2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The “2,5-dichloro” part suggests that there are two chlorine atoms attached to the thiophene ring at positions 2 and 5 . The “N-(4-sulfamoylphenyl)” part indicates a sulfamoyl group (-SO2NH2) attached to the 4-position of a phenyl ring, and this entire group is attached to the thiophene ring via a nitrogen atom . The “carboxamide” part suggests the presence of a carboxamide group (-CONH2) .
Molecular Structure Analysis
The molecular structure of such compounds can be verified using spectroscopic methods . In silico analysis, including Lipinski’s rule and ADMET prediction, in addition to pharmacophore modeling and molecular docking, can also be used .
Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Scientific Research Applications
Antimicrobial Agents
2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a potential candidate for developing new antibiotics, especially against resistant strains .
Anti-inflammatory Drugs
Research has indicated that this compound can inhibit certain enzymes involved in the inflammatory process. By blocking these enzymes, it reduces inflammation and pain, making it a potential candidate for anti-inflammatory medications .
Cancer Therapeutics
The compound has been studied for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Its ability to target specific cancer cell pathways makes it a valuable candidate for developing targeted cancer therapies .
Organic Semiconductors
In the field of material science, 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide has been explored as a component in organic semiconductors. Its electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential for modern electronic devices .
Corrosion Inhibitors
This compound has also been investigated for its potential as a corrosion inhibitor. Its chemical structure allows it to form a protective layer on metal surfaces, preventing oxidation and corrosion. This application is particularly valuable in industries where metal preservation is crucial .
Photovoltaic Cells
In renewable energy research, 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide has been studied for its application in photovoltaic cells. Its ability to absorb light and convert it into electrical energy makes it a promising material for improving the efficiency of solar cells .
Mechanism of Action
Target of Action
The primary target of 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide is the SARS-CoV-2 main protease (Mpro) enzyme . This enzyme plays a vital role in viral replication, making it a critical target for drug development .
Mode of Action
The compound interacts with the Mpro enzyme through a process known as molecular docking . This involves the compound binding to the active site of the enzyme, thereby inhibiting its function . The binding energy scores of the compound to the Mpro enzyme range from -7.33 kcal/mol to -6.54 kcal/mol .
Biochemical Pathways
The inhibition of the Mpro enzyme disrupts the replication of the SARS-CoV-2 virus . This affects the viral life cycle and can potentially prevent the progression of COVID-19. The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
The compound was subjected to in silico analysis, including lipinski’s rule and admet prediction , which are commonly used to predict these properties.
Result of Action
The result of the compound’s action is the inhibition of the Mpro enzyme, which can potentially prevent the replication of the SARS-CoV-2 virus . This could lead to a decrease in viral load and potentially alleviate the symptoms of COVID-19.
Action Environment
The action of 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide can be influenced by various environmental factors. For instance, the compound was synthesized in ethanol at room temperature in green conditions , suggesting that the synthesis process is environmentally friendly.
Future Directions
Given the interest in thiophene-based compounds and their potential biological activity , it’s likely that future research will continue to explore these types of compounds, including “2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide”. This could involve further studies on their synthesis, properties, and potential applications .
properties
IUPAC Name |
2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3S2/c12-9-5-8(10(13)19-9)11(16)15-6-1-3-7(4-2-6)20(14,17)18/h1-5H,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVAZSXWMJABED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323813 | |
| Record name | 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide | |
CAS RN |
393838-48-7 | |
| Record name | 2,5-dichloro-N-(4-sulfamoylphenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2846513.png)
![5-[[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]methyl]furan-2-carboxylic acid](/img/structure/B2846514.png)

![2-Amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B2846516.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B2846517.png)
![6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2846518.png)

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2846520.png)
![(4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2846523.png)

![ethyl 2-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2846527.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846528.png)

![(4-Bromothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2846531.png)